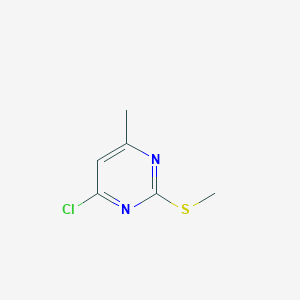
4-(Hydroxymethyl)-2-methoxybenzoic acid
概要
説明
Synthesis Analysis
The synthesis of compounds related to 4-(Hydroxymethyl)-2-methoxybenzoic acid involves multiple steps, including methylation, bromination, ethylation, and oxidation processes. For example, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid from 4-amino-2-hydroxybenzoic acid as a starting material involves methylation with dimethyl sulfate, followed by reactions with potassium thiocyanate, bromoethane, and oxidation with hydrogen peroxide, yielding a total yield of 24.5% (Wang Yu, 2008).
Molecular Structure Analysis
The molecular structure of related compounds can be analyzed using various spectroscopic methods. For example, compounds like 4-methoxy-α-methylbenzyl alcohol have been introduced as protecting groups for carboxylic acids, and their structures confirmed by spectroscopic means such as IR, NMR, and MS, indicating the importance of these techniques in understanding molecular configurations (S. Yoo, Ryung Kim Hye, Yong Kyu, 1990).
Chemical Reactions and Properties
Chemical reactions involving 4-(Hydroxymethyl)-2-methoxybenzoic acid derivatives can exhibit unique reactivities, such as oxidative debenzylation of 4-methoxy-α-methylbenzyl esters by 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), demonstrating the compound's versatility in synthetic chemistry (S. Yoo, Ryung Kim Hye, Yong Kyu, 1990).
Physical Properties Analysis
The physical properties of 4-(Hydroxymethyl)-2-methoxybenzoic acid and its derivatives, such as solubility, melting point, and crystal structure, play a crucial role in its application in chemical synthesis and material science. The encapsulation of flavor molecules like vanillic acid into layered inorganic nanoparticles for controlled release demonstrates the significance of understanding these properties (Mi-Mi Hong, Jae-Min Oh, J. Choy, 2008).
科学的研究の応用
Encapsulation of Flavor Molecules : 4-hydroxy-3-methoxybenzoic acid (vanillic acid) has been used for encapsulation into layered double hydroxide (LDH) for controlled release of flavor in food applications (Hong, Oh, & Choy, 2008).
Synthesis of Pharmaceutical Intermediates : Derivatives of 4-methoxybenzoic acid have been synthesized as intermediates for pharmaceuticals. For instance, 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid is an intermediate of amisulpride (Wang Yu, 2008).
Organic Synthesis : There are studies on the synthesis of compounds like 4-Hydroxyisophthalic acid from p-methoxybenzoic acid, which is important in organic synthesis (He Deyun, 2011).
Biochemical Research : Interactions of substrates like 4-methoxybenzoate with enzyme systems in organisms such as Pseudomonas putida have been studied (Bernhardt, Erdin, Staudinger, & Ullrich, 1973).
Biotechnological Applications : 4-Hydroxybenzoic acid (4-HBA), a related compound, has emerged as an intermediate for several value-added bioproducts with applications in food, cosmetics, pharmacy, and more (Wang, Bilal, Hu, Wang, & Zhang, 2018).
Chemical Synthesis and Photolysis : Research includes the structural inversion and rearrangement in compounds like 4-methoxybenzoic acid through processes like photolysis (Van Der Westhuizen, Ferreira, & Roux, 1980).
Antibacterial Activity : Novel derivatives of vanillic acid (4-hydroxy-3-methoxybenzoic acid) have been synthesized and tested for potential antibacterial activity (Satpute, Gangan, & Shastri, 2018).
Polymer Science : Benzoic acid and its derivatives, including 2-methoxybenzoic acid, have been studied as dopants for polymers like polyaniline (Amarnath & Palaniappan, 2005).
Safety And Hazards
将来の方向性
Plasmon-mediated electrocatalysis based on plasmonic gold nanoparticles (Au NPs) has emerged as a promising approach to facilitate electrochemical reactions with the introduction of light to excite the plasmonic electrodes . This could potentially enhance the electrochemical oxidation of “4-(Hydroxymethyl)-2-methoxybenzoic acid” under certain light conditions .
特性
IUPAC Name |
4-(hydroxymethyl)-2-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-13-8-4-6(5-10)2-3-7(8)9(11)12/h2-4,10H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGBZHBLBWASBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10611681 | |
| Record name | 4-(Hydroxymethyl)-2-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10611681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydroxymethyl)-2-methoxybenzoic acid | |
CAS RN |
158089-31-7 | |
| Record name | 4-(Hydroxymethyl)-2-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10611681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(hydroxymethyl)-2-methoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-Azoniaspiro[3.5]nonan-2-ol;chloride](/img/structure/B57544.png)





